4-Amino-2,6-dimethylphenol
Overview
Description
4-Amino-2,6-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of arylating agents , which typically react with various biomolecules in the body, such as proteins and DNA.
Mode of Action
4-Amino-2,6-dimethylphenol reacts with glutathione in the liver, forming an imine . This reaction is a part of the body’s defense mechanism against potentially harmful substances, as glutathione is a crucial antioxidant that helps prevent damage to cellular components.
Biochemical Pathways
It’s known that the compound’s reaction with glutathione can lead to glutathione depletion , which may affect various biochemical processes where glutathione plays a role, such as detoxification reactions and the regulation of cellular redox status.
Pharmacokinetics
Given its reactivity with glutathione, it can be inferred that the compound is metabolized in the liver . The impact of these properties on the compound’s bioavailability remains unclear.
Result of Action
The reaction of this compound with glutathione results in glutathione depletion and cellular toxicity . This cytotoxic effect has been shown in rat liver microsomes and rat liver cells .
Biochemical Analysis
Biochemical Properties
It has been found that a monooxygenase enzyme system, MpdAB, can hydroxylate 2,6-dimethylphenol . This suggests that 4-Amino-2,6-dimethylphenol may interact with similar enzymes or proteins in biochemical reactions .
Molecular Mechanism
It is known that the related compound 2,6-dimethylphenol can be hydroxylated by the MpdAB enzyme system . This suggests that this compound may also be metabolized by similar enzyme systems, potentially leading to changes in gene expression or cellular signaling pathways.
Metabolic Pathways
It is known that the related compound 2,6-dimethylphenol can be metabolized by the MpdAB enzyme system , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylphenol followed by reduction. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 4-nitro-2,6-dimethylphenol. This intermediate is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the nitro compound. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups, such as hydroxylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder and hydrochloric acid for nitro reduction.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
4-Amino-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Comparison with Similar Compounds
2,6-Dimethylphenol: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-2,6-dimethylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group, altering its acidity and reactivity.
4-Amino-2,6-dimethylpyridine: The nitrogen in the aromatic ring changes its electronic properties and reactivity.
Uniqueness: 4-Amino-2,6-dimethylphenol is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-amino-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFXCQLSCPJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347117 | |
Record name | 4-Amino-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15980-22-0 | |
Record name | 4-Amino-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,6-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-2,6-dimethylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-2,6-dimethylphenol contribute to the cytotoxicity observed in hepatocytes exposed to 3,5-dimethyl-NAPQI?
A1: The research article [] demonstrates that this compound is a key metabolite of 3,5-dimethyl-NAPQI in isolated rat hepatocytes. The parent compound, 3,5-dimethyl-NAPQI, undergoes N-deacetylation by carboxylesterases, yielding this compound []. This metabolite is highly reactive and readily autoxidizes to form 2,6-dimethylbenzoquinone imine []. Both this compound and its oxidation product exhibit significant cytotoxicity in the 200-300 μM range []. While both can form conjugates with glutathione, the rapid oxidation of this compound suggests it contributes to cytotoxicity primarily through the generation of reactive oxygen species, leading to oxidative stress within the hepatocytes [].
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